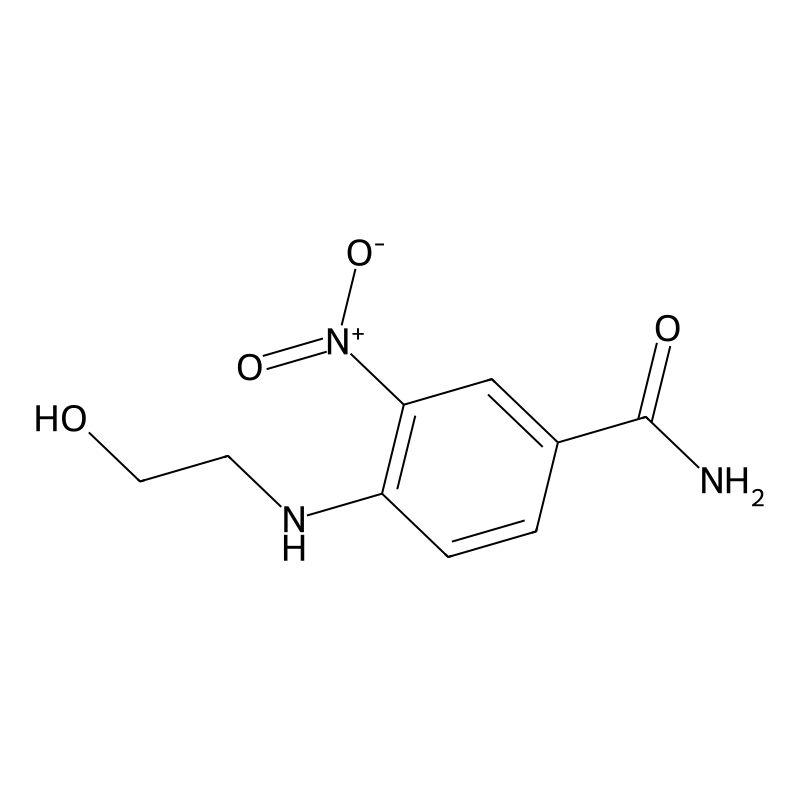

HC Yellow no. 15

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

HC Yellow No. 15, chemically known as 4-nitro-o-phenylenediamine, is an azo dye primarily used in cosmetic applications, particularly in hair coloring products. It has the molecular formula C9H11N3O4 and is characterized by its vibrant yellow hue. This compound belongs to a class of dyes known for their ability to form stable colors when applied to hair fibers, making it a popular choice in the cosmetic industry for both temporary and semi-permanent hair dyes .

HC Yellow No. 15 primarily functions as a coloring agent. In biological staining, it likely interacts with specific cellular components through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, resulting in visible coloration []. The specific mechanism depends on the targeted biomolecule and the staining technique.

In textile dyeing, HC Yellow No. 15 likely interacts with the fibers through adsorption or diffusion processes, resulting in coloration of the fabric []. The exact mechanism depends on the type of fiber and dyeing conditions.

Limited data exists regarding the specific safety hazards of HC Yellow No. 15. However, as with many azo dyes, there is potential for skin irritation or allergic reactions upon contact []. Some azo dyes have been linked to carcinogenicity concerns. However, specific information on the carcinogenicity of HC Yellow No. 15 is not available in open-source scientific literature.

HC Yellow No. 15, also known as 4-(2-Hydroxyethyl)amino]-3-nitrobenzamide, has a limited application in scientific research. Its primary use lies within the cosmetics industry, specifically as a hair dye [].

Safety Assessments:

- The Scientific Committee on Consumer Safety (SCCS) of the European Commission has not published any specific opinions on HC Yellow No. 15. However, they have reviewed related dyes, such as HC Yellow No. 17, which share similar chemical structures [].

- The Cosmetic Ingredient Review (CIR) Expert Panel in the United States has not published any safety assessments specific to HC Yellow No. 15. Their database indicates the ingredient is not currently used in cosmetics in the US [].

The biological activity of HC Yellow No. 15 has been a subject of safety assessments, particularly regarding its potential toxicity and mutagenicity. Studies indicate that while HC Yellow No. 15 is widely used in cosmetics, concerns have been raised about its safety profile, especially regarding skin sensitization and irritation potential . The Scientific Committee on Consumer Safety (SCCS) has evaluated its use in hair coloring products and concluded that it is safe at concentrations up to 1% in oxidative formulations and 1.5% in non-oxidative formulations .

The synthesis of HC Yellow No. 15 typically involves the following steps:

- Nitration: The starting material, o-phenylenediamine, undergoes nitration to introduce a nitro group at the para position.

- Azo-Coupling: The nitrated compound is then reacted with diazonium salts to form the azo dye.

- Purification: The resulting dye is purified through crystallization or chromatography methods to remove impurities and ensure color stability .

HC Yellow No. 15 is primarily utilized in:

- Hair Dyes: It serves as a colorant in both permanent and semi-permanent hair coloring products.

- Cosmetics: Beyond hair applications, it may also be found in other cosmetic formulations where vibrant yellow hues are desired.

Due to its properties, HC Yellow No. 15 is favored for its ability to provide long-lasting color without significant fading after washing .

Interaction studies involving HC Yellow No. 15 have focused on its compatibility with other ingredients in hair dye formulations. Research indicates that it does not chemically react with most other components but rather interacts physically by adhering to the hair surface. This characteristic allows for the formulation of stable products that maintain their color over time without significant degradation or adverse reactions when mixed with other common cosmetic ingredients .

Several compounds share structural similarities with HC Yellow No. 15, particularly within the azo dye category. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| HC Yellow No. 2 | C10H12N2O3 | Used in oxidative formulations; higher stability |

| HC Yellow No. 16 | C11H12ClN5O | Contains chlorine; used for more vibrant colors |

| Reactive Yellow 15 | C18H20ClN5O6 | A reactive dye; used primarily in textile applications |

| Basic Yellow 28 | C18H22N2O3S | Cationic dye; offers different adhesion properties |

HC Yellow No. 15 stands out due to its specific application in hair dyes and its relatively lower risk profile compared to some other azo dyes, making it a preferred choice among formulators .